molecular formula C7H12N2O B2353891 (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol CAS No. 1855889-22-3

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2353891
CAS No.: 1855889-22-3
M. Wt: 140.186
InChI Key: VQHKGOWSJNRTBP-UHFFFAOYSA-N
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Description

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol (CAS 1007542-05-3) is an alkylated pyrazole derivative with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is part of the pyrazole heterocycle family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules . Pyrazole-containing compounds are extensively researched for their diverse pharmacological properties. The core pyrazole structure is a key pharmacophore in various therapeutic agents and is investigated for applications including anticancer , analgesic , and antiviral activities . The specific substitution pattern on the pyrazole ring—featuring an ethyl group, a methyl group, and a hydroxymethyl group—makes this compound a valuable building block (synthon) for the synthesis of more complex, target-oriented molecules. Researchers utilize such intermediates in multicomponent reactions and other synthetic strategies to create hybrid compounds for biological screening and structure-activity relationship (SAR) studies . Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-4-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHKGOWSJNRTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 4 Methyl 1h Pyrazol 5 Yl Methanol

Mass Spectrometry (MS) for Molecular Structure Elucidation3.3.1. High-Resolution Mass Spectrometry (HRMS)

Detailed research findings, including data tables for ¹H NMR, ¹³C NMR, FT-IR, and HRMS, are essential for a thorough discussion within these sections. The absence of published experimental data for (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol prevents the creation of an accurate and scientifically valid article based on the provided structure.

Further research or the primary synthesis and characterization of this compound would be required to generate the necessary data to fulfill the requirements of the requested article.

Despite a comprehensive search for scientific literature and data, no specific experimental information regarding the Electrospray Ionization Mass Spectrometry (ESI-MS), X-ray Diffraction Crystallography, or Elemental Composition Analysis for the compound "this compound" is publicly available.

Therefore, it is not possible to provide the detailed research findings and data tables for the outlined sections concerning the advanced spectroscopic and structural characterization of "this compound". Further research and publication of the characterization of this particular compound are required for the requested information to become available.

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 4 Methyl 1h Pyrazol 5 Yl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group at the C5 position of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is amenable to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the choice of oxidizing agent and reaction conditions. These transformations provide valuable synthetic intermediates for further functionalization.

Formation of Aldehyde Derivatives

The selective oxidation of this compound to its aldehyde derivative, 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for the conversion of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.

Detailed research has shown that the Vilsmeier-Haack reaction, utilizing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can also be employed to synthesize pyrazole-4-carbaldehydes from corresponding precursor hydrazones. organic-chemistry.orgnih.gov While not a direct oxidation of the alcohol, this synthetic route highlights a common method for introducing a formyl group onto the pyrazole (B372694) ring.

Table 1: Synthesis of Aldehyde Derivatives

Precursor Reagent Product

Formation of Carboxylic Acid Derivatives

Stronger oxidizing agents can convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). These vigorous conditions ensure complete oxidation of the alcohol functionality.

Studies on related pyrazole compounds have demonstrated the oxidation of alkyl and formyl groups on the pyrazole ring to their corresponding carboxylic acids. semanticscholar.org The hydroxymethyl group of (5-phenyl-1H-pyrazol-3-yl)methanol, for instance, can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate. semanticscholar.org

Table 2: Synthesis of Carboxylic Acid Derivatives

Precursor Reagent Product
This compound Potassium permanganate (KMnO₄) 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Reduction Reactions of Pyrazole Ring Systems

The pyrazole ring is an aromatic system and is generally resistant to reduction under typical catalytic hydrogenation conditions. Unsubstituted pyrazole remains relatively stable even under both catalytic and chemical reductive conditions. semanticscholar.org However, pyrazole derivatives can be reduced under more forcing conditions, although this can sometimes lead to ring cleavage. Specific reduction of the pyrazole ring in this compound without affecting the hydroxymethyl group is challenging and not a commonly reported transformation. Catalytic hydrogenation processes have been developed for preparing pyrazoles from hydrazone substituted α,β-unsaturated carbonyl compounds, which involves a cyclization and reduction step. ontosight.ai

Nucleophilic Substitution Reactions on Pyrazole Ring and Substituents

Direct nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, which lacks such activating groups, direct nucleophilic substitution on the ring carbons is not a favored pathway.

Nucleophilic substitution can, however, occur at the hydroxymethyl substituent. Conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, would render the benzylic-like carbon susceptible to attack by various nucleophiles. For instance, treatment with thionyl chloride (SOCl₂) could convert the alcohol to the corresponding chloride, which could then undergo substitution with amines, cyanides, or other nucleophiles.

Electrophilic Substitution Reactions on Pyrazole Ring

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site due to the directing effects of the two nitrogen atoms. semanticscholar.org However, in this compound, the C4 position is already occupied by a methyl group. In such 4-substituted pyrazoles, electrophilic substitution, if it occurs, is directed to the C3 or C5 positions, though the reactions are generally less facile than at an unsubstituted C4 position. The presence of the ethyl group on N1 and the methyl group on C4 will influence the regioselectivity of further substitution.

Common electrophilic substitution reactions include:

Halogenation: Reaction with N-halosuccinimides (NBS, NCS, NIS) can introduce a halogen atom onto the pyrazole ring. researchgate.netbeilstein-archives.org For pyrazoles already substituted at the C4 position, halogenation can occur at C3 or C5, often requiring more forcing conditions. researchgate.net

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Studies on 3,5-dimethylpyrazole (B48361) show that nitration occurs at the 4-position. semanticscholar.org For a 1,4-disubstituted pyrazole, nitration would be expected to proceed at one of the remaining vacant ring positions.

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid or chlorosulfonic acid. vulcanchem.com

Friedel-Crafts Acylation: While Friedel-Crafts reactions on pyrazoles can be challenging due to the basicity of the nitrogen atoms which can coordinate with the Lewis acid catalyst, acylation at the C4 position has been reported under specific conditions. researchgate.net For a 4-substituted pyrazole, the feasibility and regioselectivity of this reaction would be substrate-dependent.

Ring Modification and Rearrangement Reactions

The pyrazole ring is generally stable; however, under certain conditions, it can undergo ring modification and rearrangement reactions. These transformations often require high energy input, such as heat or light, or the presence of specific functional groups that can initiate a rearrangement cascade.

Thermal Rearrangements: Some 3H-pyrazoles have been shown to undergo thermal researchgate.net-sigmatropic rearrangements. researchgate.net Additionally, the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles has been reported. researchgate.net

Photochemical Rearrangements: Photolysis of certain pyrazole derivatives can lead to the formation of cyclopropenes or other rearranged products. researchgate.net

Ring-Opening Reactions: The pyrazole ring can be opened under specific conditions. For instance, deprotonation at C3 with a strong base can lead to ring cleavage. semanticscholar.org Some pyrazolo[1,2-a]pyridazin-6-one systems have shown to undergo acid- or base-catalyzed ring opening. rsc.org More complex ring-opening and recyclization cascades can be initiated by functionalities like a nitrene. nih.gov

For this compound, without specific activating groups, drastic conditions would likely be required to induce ring modification or rearrangement.

Oxidative Dehydrogenative Coupling Reactions of Pyrazole Amines

Oxidative dehydrogenative coupling represents a powerful strategy in modern organic synthesis, enabling the formation of new bonds without the need for pre-functionalized starting materials. In the context of pyrazole chemistry, this approach has been effectively applied to pyrazol-5-amines for the selective synthesis of azopyrrole derivatives. nih.govnih.gov Research in this area has led to the development of novel synthetic routes that proceed via iodine-mediated or copper-catalyzed pathways, providing access to highly functionalized heteroaromatic azo compounds. nih.govacs.org

A significant advancement involves the direct oxidative dehydrogenative coupling of pyrazol-5-amines, which can selectively yield different products by controlling the catalytic system. nih.gov One pathway involves a reaction that concurrently installs both a carbon-iodine (C–I) and a nitrogen-nitrogen (N–N) bond through an integrated iodination and oxidation process. acs.org An alternative route utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly form azopyrroles without iodination. nih.gov

The development of these reactions was optimized by testing various parameters. For the iodine-mediated synthesis of iodo-substituted azopyrroles, reaction conditions such as the solvent and temperature were systematically varied to maximize the yield of the desired product. acs.org

Table 1: Optimization of Reaction Conditions for Iodine-Mediated Oxidative Dehydrogenative Coupling of a Pyrazol-5-amine acs.org

EntryIodine (equivalents)SolventTemperature (°C)Yield (%)
11.1Toluene40Trace
21.1CHCl34038
31.1DMF4022
41.1CH2Cl2Reflux46
51.1EtOH4067
61.1EtOHRoom Temperature42
71.1EtOH5086
81.1EtOH6079

The optimized conditions from this study were identified as using 1.1 equivalents of iodine in ethanol (B145695) at 50 °C, which provided the highest product yield. acs.org This iodine-mediated reaction was found to be effective for pyrazol-5-amines with a variety of substituents. nih.gov For instance, variations in the nitrogen-tethered substituents on the pyrazole ring, including methyl, ethyl, and tert-butyl groups, all afforded the desired heteroaryl azo compounds in moderate to good yields using tert-Butyl hydroperoxide (TBHP) as the oxidant. nih.gov The reaction mechanism is proposed to begin with a single-electron oxidation of the pyrazol-5-amine, mediated by TBHP in the presence of I₂, to form a radical cation. nih.govacs.org This is followed by a series of steps involving reaction with molecular iodine, tautomerization, and subsequent coupling to yield the final azo product. nih.govacs.org In this process, iodine acts as both a Lewis acid catalyst and an iodinating reagent. acs.org

The resulting iodo-substituted azopyrroles are valuable intermediates that can be further functionalized. For example, they have been successfully employed in Sonogashira cross-coupling reactions with various terminal alkynes to generate novel azo compounds. nih.govnih.govacs.org

Theoretical and Computational Chemistry Studies on Pyrazole Methanol Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

No published DFT studies were found for (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol. Consequently, data regarding its optimized molecular geometries, conformational analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bonding Orbital (NBO) analysis are unavailable.

Optimized Molecular Geometries and Conformational Analysis

Specific bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound have not been reported in computational studies.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been calculated and reported.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

MEP maps, which are crucial for identifying electrophilic and nucleophilic reactive sites on the molecule, have not been generated for this compound in the reviewed literature.

Natural Bonding Orbital (NBO) Analysis

An NBO analysis, which provides insights into charge transfer and intramolecular interactions, has not been performed on this compound according to available data.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

There are no TD-DFT studies available that predict the electronic absorption spectra (such as UV-Vis) for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A QTAIM analysis, used to characterize the nature of chemical bonds within a molecule, has not been reported for this compound.

Computational Investigations of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics is a burgeoning field of materials science, and pyrazole (B372694) derivatives have emerged as promising candidates. nih.govarabjchem.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these compounds. researchgate.net These studies typically involve the calculation of key parameters such as dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which are indicative of a molecule's NLO response. nih.gov

Research on various pyrazole derivatives has demonstrated that their NLO properties are highly sensitive to the nature and position of substituents on the pyrazole ring. For instance, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. researchgate.net While direct computational data for this compound is not available in the literature, we can infer its likely NLO characteristics by examining related structures.

To illustrate the typical range of NLO properties for substituted pyrazoles, the following interactive table presents theoretical data for a selection of analogous compounds found in the literature. These calculations are often performed using DFT with various functionals and basis sets, such as B3LYP/6-311++G(d,p). nih.gov

Note: The data in the table above is representative and intended to illustrate the range of NLO properties observed in substituted pyrazoles. It is not specific to this compound.

The magnitude of the molecular hyperpolarizability is a key indicator of a compound's potential as an NLO material. researchgate.net Computational studies on similar heterocyclic systems suggest that the interplay of substituent effects in this compound could lead to noteworthy NLO properties, making it an interesting candidate for further theoretical and experimental investigation.

Solvation Models and Solvent Effects in Computational Studies of Pyrazole Methanols

The chemical behavior and properties of molecules are often significantly influenced by their environment, particularly the solvent in which they are dissolved. researchgate.net Computational chemistry employs various solvation models to account for these solvent effects, which can be broadly categorized into explicit and implicit models.

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation, offering a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit solvation models in the study of pyrazole derivatives. researchgate.net

The choice of solvent can alter the electronic structure, and consequently, the NLO properties of pyrazole methanols. Theoretical studies on related pyrazole derivatives have shown that solvation energies, calculated using models like SMD, can predict the solubility and stability of the compound in different solvents. researchgate.net For instance, negative solvation energies suggest that a solvent may be suitable for solubilizing the compound. researchgate.net

The effect of solvent polarity on the electronic properties of pyrazoles has been a subject of computational investigation. Generally, an increase in solvent polarity can lead to changes in the dipole moment and hyperpolarizability of the solute molecule. For this compound, the presence of the hydroxyl group suggests the possibility of hydrogen bonding with protic solvents, which would necessitate careful consideration in computational modeling.

To provide a clearer understanding of how solvent effects are quantified in computational studies of pyrazole derivatives, the following interactive table presents hypothetical solvation energy data in various solvents.

Note: The data in the table above is hypothetical and serves to illustrate the concept of solvation energy and its dependence on the solvent for pyrazole systems.

Supramolecular Chemistry and Self Assembly of Pyrazole Methanol Derivatives

Hydrogen Bonding Interactions and Network Formation

Hydrogen bonds are the primary drivers of self-assembly in many organic molecules, and the structure of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol, featuring both a methanol (B129727) moiety and a pyrazole (B372694) ring, suggests a rich variety of potential hydrogen bonding interactions.

The hydroxyl group of the methanol moiety is a potent hydrogen bond donor and can also act as an acceptor. This dual capability allows for the formation of strong O-H···N and O-H···O hydrogen bonds. In the context of this compound, the hydroxyl proton can form a direct hydrogen bond with the sp²-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule.

Furthermore, the methanol moiety can act as a bridge, connecting two pyrazole units. This is a phenomenon that has been observed in the crystal structures of pyrazole methanol solvates, where the methanol molecule facilitates the formation of dimeric structures by donating hydrogen bonds to two separate pyrazole molecules. csic.es This bridging role is crucial in the formation of extended networks and higher-order assemblies.

Table 1: Typical Hydrogen Bond Geometries in Alcohol and Pyrazole Containing Structures
Donor (D) - H···Acceptor (A)Typical D-H Bond Length (Å)Typical H···A Distance (Å)Typical D···A Distance (Å)Typical D-H···A Angle (°)
O-H···N0.82 - 1.021.6 - 2.22.6 - 3.0150 - 180
O-H···O0.82 - 1.021.5 - 2.02.5 - 2.9160 - 180
N-H···O0.86 - 1.041.7 - 2.32.7 - 3.1140 - 175
N-H···N0.86 - 1.041.8 - 2.42.8 - 3.2150 - 180

Note: The data in this table are generalized values from crystallographic databases for organic compounds containing these functional groups and are intended to be illustrative of the potential interactions in this compound.

The pyrazole ring itself is a versatile participant in hydrogen bonding. nih.gov It contains a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In N-unsubstituted pyrazoles, the N1-H group is an effective hydrogen bond donor, while the N2 atom is a good acceptor. nih.gov This allows for the formation of various self-associated structures like dimers, trimers, and catemers (polymeric chains) through N-H···N hydrogen bonds. nih.govresearchgate.net

In the case of this compound, the N1 position is substituted with an ethyl group, precluding its role as a hydrogen bond donor. However, the N2 atom remains a potent hydrogen bond acceptor, readily available to interact with the hydroxyl group of a neighboring molecule's methanol moiety.

In a hypothetical scenario for this compound, a likely and robust synthon would involve the O-H group of the methanol on one molecule hydrogen bonding to the N2 atom of the pyrazole ring on another molecule. This interaction could lead to the formation of simple dimers or more extended one-dimensional chains, depending on the steric influences of the ethyl and methyl substituents.

Table 2: Common Supramolecular Synthons in Pyrazole Derivatives
Synthon TypeDescriptionResulting MotifRelevant to this compound?
N-H···NHydrogen bond between the N-H of one pyrazole and the N2 of another.Dimers, trimers, tetramers, catemers. nih.govresearchgate.netNo (N1 is substituted).
O-H···NHydrogen bond from a hydroxyl group to the N2 of the pyrazole.Dimers, chains, networks.Yes, highly probable.
Methanol BridgeA methanol molecule hydrogen-bonded to two separate pyrazole units. csic.esBridged dimers and extended networks.Possible in solvated crystals.

Formation of Higher-Order Assemblies

The interplay of the hydrogen bonding interactions discussed above can lead to the spontaneous formation of well-ordered, higher-order assemblies.

The most fundamental form of self-assembly is dimerization. For this compound, dimerization is highly probable through the formation of a pair of O-H···N hydrogen bonds, creating a cyclic motif. Beyond simple dimerization, these units could potentially link together to form linear oligomers or chains. The specific nature of these assemblies would be dictated by the thermodynamics of the hydrogen bonding and the steric constraints imposed by the alkyl substituents on the pyrazole ring. The self-association of pyrazole derivatives into dimers, trimers, tetramers, and even hexamers is a well-documented phenomenon. nih.govresearchgate.net

The formation of liquid crystalline phases, or mesophases, requires a molecule to possess a degree of structural anisotropy, typically a rigid core with flexible peripheral chains. While many pyrazole derivatives have been shown to exhibit liquid crystalline behavior, they often contain more extended aromatic systems or long alkyl chains than are present in this compound. tandfonline.comsemanticscholar.orgresearchgate.net

For this compound to form columnar mesophases, the molecules would need to stack in a way that creates one-dimensional ordered columns. This would likely be driven by a combination of hydrogen bonding along the column axis and van der Waals interactions between the columns. The relatively small size of the ethyl and methyl substituents might not provide sufficient lateral interaction to stabilize a liquid crystalline phase over a wide temperature range. However, the potential for strong, directional hydrogen bonding could, under specific conditions, favor the formation of such ordered phases. Further research involving the synthesis and characterization of this and related compounds would be necessary to experimentally verify these possibilities.

Construction of Two-Dimensional and Three-Dimensional Supramolecular Frameworks

The assembly of individual molecules of this compound into higher-order two-dimensional (2D) and three-dimensional (3D) frameworks is dictated by the interplay of various non-covalent interactions. The primary directing force in the self-assembly of this molecule is predicted to be hydrogen bonding, facilitated by its key functional groups.

The molecule possesses a potent hydrogen bond donor in the hydroxyl (-OH) group of the methanol substituent and a primary hydrogen bond acceptor at the N2 nitrogen atom of the pyrazole ring. The N1 nitrogen is alkylated with an ethyl group, precluding its participation in the common N-H···N hydrogen bonding motifs often observed in 1H-pyrazoles. nih.govresearchgate.net This structural feature significantly influences the potential self-assembly pathways.

The most probable primary supramolecular synthon is a robust O-H···N hydrogen bond, linking the methanol group of one molecule to the pyrazole N2 atom of another. The repeated propagation of this interaction would lead to the formation of one-dimensional (1D) chains. The geometry and directionality of these chains would be influenced by the steric hindrance of the ethyl and methyl groups on the pyrazole ring.

The extension of these 1D chains into 2D sheets and subsequently into 3D frameworks would depend on weaker, secondary non-covalent interactions. These can include:

C-H···O Interactions: Hydrogen atoms from the ethyl and methyl substituents, as well as the methylene (B1212753) bridge, can act as weak donors to the oxygen atom of the hydroxyl group.

C-H···π Interactions: The electron-rich pyrazole ring can act as a π-acceptor for hydrogen atoms from neighboring molecules.

π-π Stacking: The aromatic pyrazole rings could potentially stack, although this might be sterically hindered by the substituents. The extent of this interaction would depend on the specific packing arrangement adopted in the solid state.

Table 1: Potential Supramolecular Synthons for this compound

Synthon TypeDonorAcceptorPredicted Dimensionality
PrimaryHydroxyl (-OH)Pyrazole N21D Chains
SecondaryC-H (ethyl/methyl)Hydroxyl (-O)2D/3D Networks
SecondaryC-H (alkyl)Pyrazole Ring (π)2D/3D Networks

Principles of Crystal Engineering Applied to Pyrazole Methanol Systems

Crystal engineering provides a framework for understanding and predicting the solid-state structures of molecules based on the hierarchy of intermolecular interactions. nih.gov For this compound, the principles of crystal engineering allow for a rationalization of its likely packing motifs.

The primary consideration in the crystal engineering of this compound is the satisfaction of the best hydrogen bond donor (the hydroxyl group) with the best hydrogen bond acceptor (the N2 pyrazole nitrogen). This O-H···N interaction is anticipated to be the most influential factor in determining the crystal packing. The formation of catemers (infinite chains) through this interaction is a common motif for molecules with a single strong donor and acceptor. researchgate.net

A key aspect of the crystal engineering of pyrazole systems is the competition between different possible hydrogen bond motifs. In this specific molecule, the absence of an N-H donor simplifies the predictive landscape, as the classic pyrazole N-H···N dimer, trimer, or tetramer motifs are not possible. researchgate.net The supramolecular chemistry is therefore expected to be dominated by the hydroxyl group.

Table 2: Analysis of Functional Groups for Supramolecular Interactions

Functional GroupRole in Supramolecular AssemblyPotential Interactions
Hydroxyl (-CH₂OH)Primary H-bond DonorO-H···N, O-H···O
Pyrazole N2 AtomPrimary H-bond AcceptorN···H-O
Pyrazole Ringπ-Systemπ-π stacking, C-H···π
Ethyl/Methyl GroupsSteric Influence, Weak Donorsvan der Waals, C-H···O, C-H···π

Coordination Chemistry of Pyrazole Methanol Ligands

Pyrazole (B372694) as a Ligand in Metal Complexes

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a rich and varied coordination chemistry.

Amphiprotic Character and Deprotonation Behavior of Pyrazole

Pyrazole and its derivatives exhibit amphiprotic character, meaning they can act as both a Brønsted acid and a base. The pyridine-like nitrogen atom (N2) is basic and can be protonated, while the pyrrole-like nitrogen atom (N1), when bearing a hydrogen atom, is acidic and can be deprotonated. This dual nature is fundamental to its coordination chemistry nih.govresearchgate.net.

In N-unsubstituted pyrazoles, the NH group is weakly acidic and can be easily deprotonated by a suitable base to form the pyrazolate anion nih.gov. This deprotonation is a key step in the formation of many polynuclear complexes where the pyrazolate anion acts as a bridging ligand. For N-substituted pyrazoles like (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol, the N1 position is blocked by an ethyl group, thus it cannot be deprotonated at this site. However, the fundamental electronic properties of the ring still influence its coordination.

Elucidation of Monodentate, Exobidentate, and Polydentate Coordination Modes

Pyrazole-based ligands can coordinate to metal centers in several ways researchgate.netelectronicsandbooks.com:

Monodentate Coordination: In its neutral form, pyrazole typically coordinates to a metal ion through its pyridine-like N2 nitrogen atom. This is a common coordination mode for N-substituted pyrazoles.

Exobidentate (Bridging) Coordination: The deprotonated pyrazolate anion can bridge two metal centers, coordinating through both nitrogen atoms (N1 and N2). This mode is prevalent in the formation of dinuclear and polynuclear complexes mdpi.com. Although direct N1-bridging is not possible for this compound, the pyrazole ring can still participate in more complex bridging structures.

Polydentate Coordination: When functional groups are attached to the pyrazole ring, the ligand can act as a chelating or bridging ligand with higher denticity. In the case of this compound, the methanol (B129727) group introduces an additional potential donor site (the oxygen atom).

Chelation Ability of Pyrazole Methanol Structures

The presence of the methanol group at the 5-position of the pyrazole ring in this compound introduces the potential for chelation. The ligand can coordinate to a metal center through the N2 atom of the pyrazole ring and the oxygen atom of the methanol group, forming a stable five-membered chelate ring. This bidentate N,O-chelation is a well-established coordination mode for similar pyrazolyl-alcohol ligands researchgate.netacs.org.

The chelation can occur with the neutral hydroxyl group or, upon deprotonation of the hydroxyl group, with the resulting alkoxide. The deprotonation of the alcohol moiety can be facilitated by the coordination to the metal center, which increases its acidity. This results in a monoanionic bidentate ligand that can form neutral complexes with divalent metal ions.

Synthesis and Characterization of Metal-Pyrazole Methanol Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

Complexation with Transition Metal Ions (e.g., Cobalt, Nickel, Copper, Zinc, Ruthenium)

Pyrazolyl-alcohol ligands readily form complexes with a variety of transition metals. The reaction of such ligands with metal salts like chlorides, nitrates, or perchlorates in solvents such as methanol or ethanol (B145695) often leads to the formation of crystalline complexes semanticscholar.orgnih.govresearchgate.net.

Cobalt(II) Complexes: Cobalt(II) complexes with pyrazole-derived ligands have been synthesized and characterized. For example, hexacoordinated cobalt(II) complexes with distorted octahedral geometry are common, where the ligand can act as a bidentate or tridentate donor researchgate.netasianpubs.org.

Nickel(II) Complexes: Nickel(II) can form six-coordinate, distorted octahedral complexes with pyrazolyl-alcohol ligands. In some cases, the complexation involves the coordination of two ligand molecules and two solvent molecules to the metal center semanticscholar.org.

Copper(II) Complexes: Copper(II) complexes with pyrazole derivatives are widely studied. The geometry of these complexes can vary, with both square planar and octahedral geometries being observed nih.govnih.gov. Binuclear copper(II) complexes with bridging pyrazolate or other groups are also known mdpi.com.

Zinc(II) Complexes: Due to its d10 electronic configuration, zinc(II) complexes are diamagnetic and suitable for NMR studies. Zinc(II) can form tetrahedral or octahedral complexes depending on the stoichiometry and the nature of the ligands and counter-ions nih.govnih.gov.

Ruthenium(II) Complexes: Ruthenium(II) forms stable octahedral complexes with pyrazole-based ligands. These complexes are of interest for their potential applications in catalysis and photochemistry researchgate.netnih.govacs.orgrsc.org. The coordination can involve monodentate or bidentate binding of the pyrazole-containing ligand.

Spectroscopic Signatures of Metal Coordination (e.g., IR, UV-Vis, NMR, MS)

The coordination of this compound to a metal ion induces changes in its spectroscopic properties, which can be used to characterize the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. The coordination of the pyrazole ring through the N2 atom is expected to cause shifts in the C=N and C=C stretching vibrations of the ring. A key feature to monitor is the O-H stretching vibration of the methanol group. A broad band in the region of 3400 cm-1 is characteristic of the O-H stretch. Upon coordination of the hydroxyl oxygen to a metal, this band may shift to a lower frequency and change in shape. If the hydroxyl group is deprotonated to form an alkoxide, this band will disappear.

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
O-H stretch~3400Shift to lower frequency or disappearance
C=N stretch (pyrazole)~1550Shift to higher or lower frequency
C-O stretch (methanol)~1030Shift to lower frequency

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. For d-block transition metals, d-d transitions can be observed in the visible region of the spectrum. The position and intensity of these bands are characteristic of the metal ion and its coordination environment. Ligand-to-metal charge transfer (LMCT) bands may also be observed, typically in the UV region.

Metal IonTypical GeometryExpected d-d Transitions
Co(II)Octahedral4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P)
Ni(II)Octahedral3A2g → 3T2g, 3A2g → 3T1g(F), 3A2g → 3T1g(P)
Cu(II)Distorted OctahedralBroad band corresponding to 2Eg → 2T2g

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II). Upon coordination, the chemical shifts of the protons and carbons of the ligand will change. The protons closest to the coordination site will experience the most significant shifts. For example, the methylene (B1212753) protons of the methanol group and the methyl protons on the pyrazole ring would be sensitive to coordination. In paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II), the NMR signals are often broadened and shifted over a wide range, making interpretation more complex but still providing valuable structural information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for characterizing coordination complexes in solution.

Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral, Square-Based Pyramidal)

The coordination geometry of metal complexes containing pyrazole methanol ligands, such as this compound, is dictated by several factors including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the presence of other coordinating species. While specific structural data for complexes of this compound are not extensively documented in the reviewed literature, the coordination behavior of analogous pyrazole-based ligands provides significant insight into the expected geometries.

Octahedral Geometry: A common coordination geometry for transition metal complexes is octahedral, where the central metal ion is coordinated to six ligands. For pyrazole-containing ligands, this is often observed in complexes with metals like cobalt(II), iron(II), and cadmium(II). researchgate.netresearchgate.netnih.gov For instance, a cadmium(II) complex with a pyrazole-acetamide ligand, which also possesses N and O donor atoms, exhibits a distorted octahedral geometry. nih.gov In such a complex, two bidentate pyrazole-acetamide ligands and two chloride anions occupy the coordination sphere of the metal center. nih.gov Similarly, cobalt(II) complexes with four coordinated pyrazole ligands and two water molecules also adopt an octahedral arrangement. researchgate.net It is therefore highly probable that this compound, acting as a bidentate ligand through the pyrazole nitrogen and the methanol oxygen, could form octahedral complexes, particularly with transition metals that favor a coordination number of six. The remaining coordination sites would be occupied by other ligands or solvent molecules.

Square Planar Geometry: Square planar geometry is characteristic of d⁸ metal ions such as palladium(II), platinum(II), and sometimes copper(II). researchgate.net The coordination of pyrazole-based ligands to palladium(II) has been shown to result in square planar complexes. mdpi.com For example, a copper(II) complex with two coordinated pyrazole ligands and two chloride ions displays a slightly distorted square-planar geometry. researchgate.net Given the prevalence of this geometry for Pd(II) and the extensive use of pyrazole-palladium complexes in catalysis, it is expected that this compound would form square planar complexes with palladium(II), likely with two ligand molecules coordinating to the metal center in a trans or cis configuration.

Tetrahedral and Other Geometries: While less common for the aforementioned metals, tetrahedral geometry can be adopted, particularly with smaller metal ions or bulky ligands. The flexibility of the pyrazole methanol ligand could potentially allow for the formation of tetrahedral complexes under specific steric conditions. Furthermore, five-coordinate geometries such as square-based pyramidal are also possible, for instance, in binuclear iron(II) species where the iron center is five-coordinated. researchgate.net

The precise coordination geometry is ultimately confirmed through single-crystal X-ray diffraction studies. The table below summarizes common coordination geometries observed for metal complexes with pyrazole-based ligands, which can be extrapolated to complexes of this compound.

Coordination GeometryCommon Metal IonsExample from Related Systems
OctahedralCo(II), Fe(II), Cd(II), Zn(II)[Cd(L)₂Cl₂] where L is a pyrazole-acetamide ligand. nih.gov
Square PlanarPd(II), Pt(II), Cu(II)A Cu(II) complex with two pyrazole and two chloride ligands. researchgate.net
TetrahedralZn(II)Can be formed with bulky pyrazole ligands.
Square-Based PyramidalFe(II)Observed in some binuclear iron(II) complexes. researchgate.net

Reactivity and Transformation of Coordinated Pyrazole Methanol Ligands

The reactivity of pyrazole methanol ligands, once coordinated to a metal center, can be significantly altered. The coordination can activate the ligand towards various transformations, often involving the hydroxyl group and the pyrazole ring.

One key aspect of the reactivity of coordinated protic pyrazole ligands (those with an N-H group) is their ability to participate in metal-ligand cooperation. nih.gov This involves the reversible deprotonation of the pyrazole N-H group, which modulates the electronic properties of the metal complex and can facilitate substrate activation. nih.gov While this compound is an N-substituted pyrazole and thus lacks the acidic N-H proton, the hydroxyl group of the methanol substituent can exhibit analogous reactivity.

C-O Bond Cleavage: A significant transformation for coordinated pyrazole methanol ligands is the cleavage of the C-O bond of the alcohol moiety. This has been observed in reactions of protic pyrazole complexes of ruthenium with propargylic alcohols. rsc.org The process is believed to be initiated by the formation of an η³-propargyl complex, which is assisted by hydrogen bonding between the pyrazole N-H and the alcohol's oxygen. rsc.org Subsequently, deprotonation by the pyrazolato ligand facilitates the bond cleavage. rsc.org For N-substituted pyrazole methanol ligands like this compound, a similar metal-ligand cooperative pathway can be envisioned where the coordinated methanol's hydroxyl group plays the role of the proton donor.

Ligand Transformation in situ: In some instances, the pyrazole ligand itself can undergo transformation during the complexation reaction. For example, a pyrazole-acetamide ligand was observed to undergo in situ oxidation during the formation of an iron(III) complex. nih.gov

The reactivity of the coordinated this compound would be highly dependent on the nature of the metal center, the reaction conditions, and the presence of other substrates. The hydroxyl group is a key functional handle that can be deprotonated to form an alkoxide, which can then act as a nucleophile or participate in elimination reactions.

Catalytic Applications of Pyrazole Methanol Metal Complexes

Metal complexes bearing pyrazole-based ligands have emerged as versatile catalysts in a wide range of organic transformations. nih.govresearchgate.net The tunability of the steric and electronic properties of pyrazole ligands by modifying the substituents on the pyrazole ring makes them attractive for designing catalysts with specific activities and selectivities. While specific catalytic applications of this compound complexes are not widely reported, the extensive research on analogous pyrazole-ligated metal complexes provides a strong indication of their potential.

Applications in Specific Organic Transformations

Cross-Coupling Reactions: Palladium complexes of pyrazole-based ligands have been extensively studied as catalysts for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. researchgate.netrsc.orglookchem.comresearchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. Pyrazole-tethered phosphine (B1218219) ligands, for instance, have been shown to be effective in palladium-catalyzed Suzuki coupling of aryl halides with phenylboronic acids. researchgate.net The pyrazole moiety is believed to play a crucial role in stabilizing the active catalytic species. rsc.org It is highly probable that palladium complexes of this compound would also exhibit catalytic activity in such cross-coupling reactions, with the methanol arm potentially influencing catalyst stability and solubility.

Hydrogenation and Dehydrogenation Reactions: Protic pyrazole complexes have been investigated as catalysts for transfer hydrogenation and dehydrogenation reactions. nih.gov For example, an iridium(III) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to catalyze the dehydrogenation of formic acid. nih.gov Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole ligands have been successfully employed in the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org

Oxidation Reactions: Pyrazole-ligated metal complexes have also been utilized in oxidation catalysis. This includes the aerobic oxidation of phosphines and the oxidation of alcohols. nih.gov

The catalytic performance of metal complexes with this compound would be influenced by the ethyl and methyl substituents on the pyrazole ring, which affect the ligand's steric bulk and electron-donating properties.

Elucidation of Catalytic Mechanisms in Pyrazole Methanol Systems

Understanding the catalytic mechanism is crucial for the rational design of more efficient catalysts. For pyrazole-ligated metal complexes, several mechanistic aspects have been elucidated.

Metal-Ligand Cooperation: As mentioned earlier, metal-ligand cooperation involving a protic pyrazole ligand is a recurring theme in the catalytic activity of these complexes. nih.gov This bifunctional catalysis, where both the metal center and the ligand participate in the bond activation of substrates, can lead to enhanced catalytic efficiency. For instance, in the dehydrogenation of formic acid catalyzed by an iridium complex, the deprotonation of the pyrazole ligand is thought to play a key role in increasing the electron donation to the metal center. nih.gov

Role of the Hemilabile Methanol Arm: In the case of this compound, the methanol arm can act as a hemilabile donor. This means it can reversibly coordinate and de-coordinate from the metal center. This hemilability can be crucial in catalytic cycles by opening up a coordination site for substrate binding. The dissociation of the methanol arm would create a vacant site on the metal, allowing the substrate to coordinate and undergo transformation. The subsequent re-coordination of the methanol arm can then stabilize the resulting complex.

Formation of Active Catalytic Species: In many palladium-catalyzed cross-coupling reactions, the initially used palladium(II) precatalyst is reduced in situ to a palladium(0) species, which is the active catalyst. The pyrazole ligand plays a vital role in stabilizing this low-valent metal center and preventing its aggregation into inactive palladium black. In some cases, the active species are believed to be molecular complexes, while in others, palladium nanoparticles stabilized by the pyrazole ligands are thought to be the true catalysts. rsc.org

A proposed general mechanism for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of a pyrazole methanol ligand would likely involve the standard steps of oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The pyrazole methanol ligand would be coordinated to the palladium center throughout this cycle, influencing the rates of the individual steps.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol?

  • Methodological Answer : Synthesis typically involves functional group modifications on the pyrazole core. For example:

  • Nitro Reduction : Reduce a nitro-substituted precursor (e.g., 1-ethyl-4-nitro-1H-pyrazole) using hydrogen gas or sodium borohydride under controlled pH and temperature to yield an amino intermediate, followed by hydroxymethylation .
  • Substitution Reactions : React 1-ethyl-4-methyl-1H-pyrazole with formaldehyde or equivalent reagents under acidic/basic conditions to introduce the methanol group at the 5-position .
  • Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Use 1^1H/13^13C NMR to confirm substitution patterns and IR to identify hydroxyl stretches (~3200–3600 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX or OLEX2) resolves 3D structure and hydrogen bonding. Refinement protocols (e.g., SHELXL) require high-resolution data (<1.0 Å) to model hydrogen atom positions accurately .
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2/Ar) to prevent oxidation of the hydroxymethyl group .
  • Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophilic substitution to the 5-position. For example, nitration followed by reduction yields a reactive site for hydroxymethylation .
  • Reagent Control : Use bulky bases (e.g., LDA) to deprotonate specific positions, enabling selective alkylation or oxidation .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time—lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability .

Q. What analytical frameworks are used to interpret hydrogen bonding in crystallographic data?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) using software like Mercury or PLATON. For example, O–H···N bonds in the crystal lattice can form infinite chains (C(4) motifs) .
  • Energy Frameworks : Use CrystalExplorer to calculate interaction energies and visualize supramolecular architectures (e.g., π-π stacking vs. H-bond dominance) .

Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) be resolved?

  • Methodological Answer :

  • Data Validation : Cross-check against the Cambridge Structural Database (CSD) for outliers. For example, pyrazole C–N bond lengths typically range from 1.33–1.37 Å; deviations >0.02 Å may indicate refinement errors .
  • Refinement Protocols : Re-analyze raw data with updated software (e.g., SHELXL-2018) and apply restraints for disordered regions. Compare R-factors (<5% for high-quality data) .

Q. What computational approaches complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to rationalize solubility trends observed experimentally .

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